

HPLC method for quantification of Cinchonine in plant extracts

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Compound of Interest

Compound Name: Cinchonine

Cat. No.: B1669041

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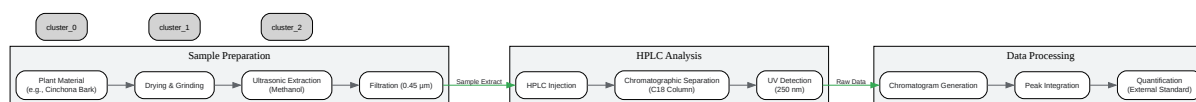
An HPLC Method for the Quantification of **Cinchonine** in Plant Extracts

Introduction

Cinchonine is a quinoline alkaloid found in the bark of Cinchona trees, alongside other well-known alkaloids like quinine, quinidine, and cinchonidine.[1][2] These compounds have a long history of use in medicine, most notably as antimalarial agents.[3][4] The accurate quantification of **cinchonine** in plant extracts is crucial for quality control in the pharmaceutical and herbal medicine industries, as well as for research into the pharmacological properties of these plants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Cinchona alkaloids due to its high resolution, sensitivity, and specificity.[1][3]

This application note provides a detailed protocol for the quantification of **cinchonine** in plant extracts using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is suitable for researchers, scientists, and drug development professionals who require a reliable and validated procedure for the analysis of **cinchonine**.

Experimental Workflow



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Caption: Workflow for **Cinchonine** Quantification.

Materials and Reagents

- **Cinchonine** reference standard ($\geq 98\%$ purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH_2PO_4) (Analytical grade)
- Orthophosphoric acid (H_3PO_4) (Analytical grade)
- Deionized water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Plant material (e.g., dried Cinchona bark powder)

Equipment

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
- Ultrasonic bath
- Analytical balance

- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm , PTFE or nylon)
- Volumetric flasks and pipettes

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **cinchonine** reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 $\mu\text{g/mL}$ to 50 $\mu\text{g/mL}$. These solutions are used to construct the calibration curve.

Sample Preparation

- Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask. Add 50 mL of methanol.
- Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The separation and quantification of **cinchonine** are performed using an HPLC system with the following parameters.

Parameter	Condition
HPLC Column	Reversed-phase C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase	Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 20:80 (v/v) [5]
Flow Rate	1.0 mL/min [5] [6]
Injection Volume	10 µL [5]
Column Temperature	25 °C [5]
Detection	UV at 250 nm [5]

Method Validation

The analytical method should be validated according to standard guidelines to ensure its reliability. The key validation parameters are summarized below.

Parameter	Method	Acceptance Criteria
Linearity	Analyze the working standard solutions (1-50 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and perform linear regression analysis.	Correlation coefficient (R^2) \geq 0.997[6][7]
Precision (RSD%)	Intra-day: Analyze a standard solution (e.g., 10 µg/mL) six times on the same day. Inter-day: Analyze the same standard solution on three different days. Calculate the Relative Standard Deviation (RSD).	RSD \leq 2%[6][8]
Accuracy (% Recovery)	Perform a recovery study by spiking a known amount of cinchonine standard into a pre-analyzed plant extract at three different concentration levels. Analyze the spiked samples and calculate the percentage recovery.	95% - 105%[4]
Limit of Detection (LOD)	Determine the lowest concentration of the analyte that can be detected but not necessarily quantified. Often calculated as $3.3 \times$ (standard deviation of the response / slope of the calibration curve).	Typically in the range of 0.1 - 0.5 µg/mL for similar compounds.[6][7]
Limit of Quantification (LOQ)	Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often calculated as	Typically in the range of 0.4 - 1.5 µg/mL for similar compounds.[6][7]

$10 \times$ (standard deviation of the response / slope of the calibration curve).

Data Presentation and Results

The concentration of **cinchonine** in the plant extract is calculated using the linear regression equation obtained from the calibration curve.

Equation for Quantification: **Cinchonine** Concentration ($\mu\text{g/mL}$) = (Peak Area - y-intercept) / slope

The final concentration in the plant material is expressed in mg/g of the dried plant material, taking into account the initial weight of the sample and the extraction volume.

Sample Data

Table 1: Calibration Curve Data for **Cinchonine**

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
1	55,234
5	278,987
10	554,321
25	1,385,678
50	2,775,432
Linear Equation	$y = 55400x + 120$
R^2	0.9995

Table 2: Method Validation Summary

Parameter	Result
Linearity (R^2)	0.9995
Intra-day Precision (RSD%)	1.2%
Inter-day Precision (RSD%)	1.8%
Accuracy (% Recovery)	98.5% - 102.1%
LOD ($\mu\text{g/mL}$)	0.2 $\mu\text{g/mL}$
LOQ ($\mu\text{g/mL}$)	0.7 $\mu\text{g/mL}$

Table 3: Quantification of **Cinchonine** in a Cinchona Bark Sample

Sample ID	Peak Area	Concentration in Extract ($\mu\text{g/mL}$)	Concentration in Plant Material (mg/g)
Bark-01	832,456	15.02	0.751

Discussion

This RP-HPLC method provides excellent separation and quantification of **cinchonine** from other alkaloids that may be present in the plant extract. The use of a C18 column with an acidic phosphate buffer and acetonitrile as the mobile phase ensures good peak shape and resolution.[1][5] The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose. The sample preparation procedure involving ultrasonic extraction with methanol is efficient for extracting alkaloids from the plant matrix.[9] This method can be readily adopted for the routine quality control of raw plant materials and finished herbal products containing **cinchonine**.

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